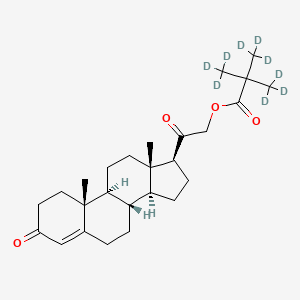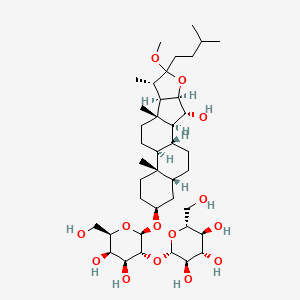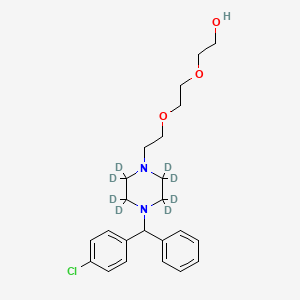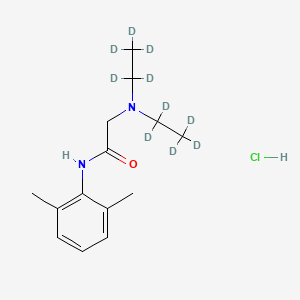
Lidocaine-d10 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lidocaine-d10 Hydrochloride is a deuterated form of Lidocaine Hydrochloride, where ten hydrogen atoms are replaced with deuterium. This compound is primarily used as a local anesthetic and antiarrhythmic agent. The deuterium labeling is often employed in pharmacokinetic studies to trace the compound’s metabolic pathways without altering its pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lidocaine-d10 Hydrochloride involves the deuteration of Lidocaine. The process typically starts with the synthesis of Lidocaine, which is then subjected to deuterium exchange reactions. The key steps include:
Synthesis of Lidocaine: This involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form 2,6-dimethylphenyl chloroacetamide. This intermediate is then reacted with diethylamine to yield Lidocaine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The deuteration step is particularly critical and requires specialized equipment to handle deuterated reagents .
Chemical Reactions Analysis
Types of Reactions: Lidocaine-d10 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of Lidocaine-d10 to its N-oxide derivative using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can convert Lidocaine-d10 back to its parent amine form using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom in this compound with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Parent amine form.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Lidocaine-d10 Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a tracer in pharmacokinetic studies to understand the metabolic pathways of Lidocaine without altering its pharmacological properties.
Biology: Employed in studies involving the interaction of Lidocaine with biological membranes and proteins.
Medicine: Used in clinical research to study the pharmacokinetics and pharmacodynamics of Lidocaine in various formulations.
Mechanism of Action
Lidocaine-d10 Hydrochloride exerts its effects by blocking sodium channels in neuronal cell membranes. This inhibition prevents the initiation and transmission of nerve impulses, leading to a loss of sensation in the localized area where it is applied. The molecular targets include voltage-gated sodium channels, and the primary pathway involves the stabilization of the neuronal membrane .
Comparison with Similar Compounds
Lidocaine Hydrochloride: The non-deuterated form of Lidocaine-d10 Hydrochloride, widely used as a local anesthetic and antiarrhythmic agent.
Bupivacaine Hydrochloride: Another local anesthetic with a longer duration of action compared to Lidocaine.
Prilocaine Hydrochloride: Similar to Lidocaine but with a slightly different pharmacokinetic profile.
Uniqueness: this compound is unique due to its deuterium labeling, which allows for detailed pharmacokinetic studies without altering the compound’s pharmacological properties. This makes it an invaluable tool in both research and industrial applications .
Properties
Molecular Formula |
C14H23ClN2O |
|---|---|
Molecular Weight |
280.86 g/mol |
IUPAC Name |
2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-N-(2,6-dimethylphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C14H22N2O.ClH/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;/h7-9H,5-6,10H2,1-4H3,(H,15,17);1H/i1D3,2D3,5D2,6D2; |
InChI Key |
IYBQHJMYDGVZRY-OCNRKMBFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CC(=O)NC1=C(C=CC=C1C)C)C([2H])([2H])C([2H])([2H])[2H].Cl |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-6-amino-2-[2-[[(2S)-2-[6-aminohexanoyl-[2-[[(2S)-2-[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]ethyl-(3-sulfanylpropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]ethyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]ethyl-[5-(diaminomethylideneamino)pentanoyl]amino]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12422761.png)


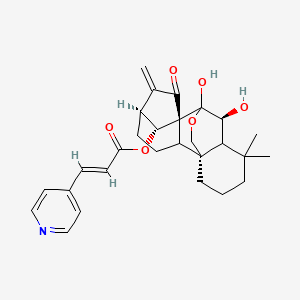
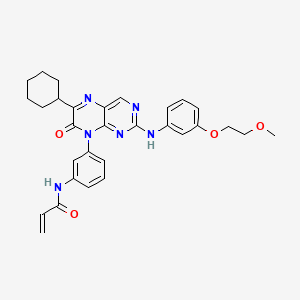
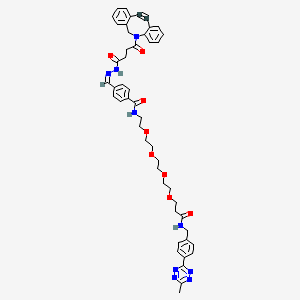
![N-[3-[(1R)-1-hydroxy-2-[2-[(3-methyl-2H-indazol-6-yl)oxy]ethylamino]ethyl]phenyl]cyclobutanesulfonamide](/img/structure/B12422790.png)


